molecular formula C10H12N2O3S B3029184 N-(p-aminosulfonylphenyl)methacrylamide CAS No. 56992-87-1

N-(p-aminosulfonylphenyl)methacrylamide

Cat. No.: B3029184
CAS No.: 56992-87-1
M. Wt: 240.28 g/mol
InChI Key: NQRAOOGLFRBSHM-UHFFFAOYSA-N
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Description

N-(p-aminosulfonylphenyl)methacrylamide is an organic compound with the molecular formula C10H12N2O3S It is characterized by the presence of a methacrylamide group attached to a phenyl ring, which is further substituted with an aminosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(p-aminosulfonylphenyl)methacrylamide can be synthesized through a multi-step process. One common method involves the reaction of p-aminobenzenesulfonamide with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing the formation of by-products. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(p-aminosulfonylphenyl)methacrylamide undergoes various chemical reactions, including:

    Substitution Reactions: The aminosulfonyl group can participate in nucleophilic substitution reactions.

    Polymerization: The methacrylamide group allows for free radical polymerization, leading to the formation of polymers with specific properties.

Common Reagents and Conditions

    Oxidizing Agents: For oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Transition metal catalysts like palladium or platinum may be employed in certain reactions to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(p-aminosulfonylphenyl)methacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of functional polymers with tailored properties.

    Biology: The compound can be incorporated into biomaterials for tissue engineering and drug delivery systems.

    Industry: this compound-based polymers are used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which N-(p-aminosulfonylphenyl)methacrylamide exerts its effects is primarily through its ability to undergo polymerization. The methacrylamide group participates in free radical polymerization, leading to the formation of cross-linked networks. These networks can encapsulate active agents or provide structural support in various applications. The aminosulfonyl group may also interact with biological molecules, enhancing the compound’s functionality in biomedical applications.

Comparison with Similar Compounds

Similar Compounds

    N-(p-aminophenyl)methacrylamide: Lacks the sulfonyl group, resulting in different chemical and physical properties.

    N-(p-sulfamoylphenyl)methacrylamide: Similar structure but with a sulfamoyl group instead of an aminosulfonyl group.

Uniqueness

N-(p-aminosulfonylphenyl)methacrylamide is unique due to the presence of both the methacrylamide and aminosulfonyl groups. This combination allows for versatile chemical reactivity and the formation of polymers with specific functional properties. The aminosulfonyl group enhances the compound’s solubility and potential interactions with biological molecules, making it particularly valuable in biomedical applications.

Properties

IUPAC Name

2-methyl-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-6H,1H2,2H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRAOOGLFRBSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325418
Record name N-(p-aminosulfonylphenyl) methacrylamide
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Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56992-87-1
Record name N-[4-(Aminosulfonyl)phenyl]-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56992-87-1
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Record name N-(p-Aminosulfonylphenyl)methacrylamide
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Record name NSC506349
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Record name N-(p-aminosulfonylphenyl) methacrylamide
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Record name 2-Propenamide, N-[4-(aminosulfonyl)phenyl]-2-methyl
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Record name N-(P-AMINOSULFONYLPHENYL)METHACRYLAMIDE
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Synthesis routes and methods I

Procedure details

Into a 500 ml-volume three-necked flask equipped with a stirrer, a condenser tube and a dropping funnel were charged 31.0 g (0.36 mol) of methacrylic acid, 39.1 g (0.36 mol) of ethyl chloroformate and 200 ml of acetonitrile, and the resulting mixture was stirred under cooling in an ice water bath. To the mixture, 36.4 g (0.36 mol) of triethylamine was added dropwise through the dropping funnel over a period of about one hour. After the completion of the dropwise addition, the ice water bath was removed, and the mixture was stirred at room temperature for 30 minutes. To the reaction mixture was added 51.7 g (0.30 mol) of p-aminobenzenesulfonamide, and the resulting mixture was stirred for one hour while heating to 70° C. on an oil bath. After the completion of the reaction, the reaction mixture was poured into one liter of water while stirring the water, and the resulting mixture was stirred for 30 minutes. The mixture was filtered to collect deposit and the deposit was made into a slurry with 500 ml of water. The slurry was filtered and the resulting solid was dried to obtain a white solid of N-(p-aminosulfonylphenyl)methacrylamide (yield: 46.9 g).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

170.2 g (1.0 mole) of p-aminobenzenesulfonamide and 700 ml of tetrahydrofuran were placed in one liter three-necked flask equipped with a stirrer, a cooling coil and a dropping funnel and stirred in an ice-water bath. 52.3 g (0.5 mole) of methacrylic acid chloride was added dropwise from the dropping funnel to the mixture over a period of about one hour. After the completion of dropping, the ice-water bath was removed and the mixture was stirred at room temperature for 30 minutes and then stirred further for one hour while heating it in an oil bath at 60° C. After the completion of the reaction, the reaction mixture was introduced into 3 l of water with stirring, stirred for 30 minutes and filtered to obtain N-(p-aminosulfonylphenyl)methacrylamide as a white solid. The white solid was purified by recrystallizing it from a mixed solvent of water-acetone (yield: 39.3 g).
Quantity
170.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

31.0 g of methacrylic acid, 39.1 g of chloroethyl formate, and 200 ml of acetonitrile were put in an ice water bath, and this mixture was agitated while cooling. 36.4 g of triethylamine was dropped into the mixture by a dropping funnel over about 1 hour. After the dropping was finished, the ice water bath was taken away, the mixture was agitated for 30 minutes at room temperature. 51.7 g of p-amino benzene sulfonamide was added to the reaction mixture, and the mixture was agitated for 1 hour while being heated at 70° C. After finishing the reaction, an obtained mixture was introduced into 1,000 ml of water while agitating the water, and the obtained mixture was agitated for 30 minutes. The mixture was filtrated for taking out a precipitate. After adding 500 ml of water to the precipitate to make a slurry, the slurry was filtrated, and an obtained solid was dried so as to obtain N-(p-aminosulfonyl phenyl) methacrylamide (yield 46.9 g).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
36.4 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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